molecular formula C7H4N4 B1396207 1H-Imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 1078168-19-0

1H-Imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No.: B1396207
CAS No.: 1078168-19-0
M. Wt: 144.13 g/mol
InChI Key: WQQPZHMVRHAQLD-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

The chemical structure of this compound is characterized by a bicyclic framework consisting of a five-membered imidazole ring fused to a six-membered pyridine ring, with a carbonitrile functional group attached at the 4-position. The molecular formula C₇H₄N₄ reflects the presence of seven carbon atoms, four hydrogen atoms, and four nitrogen atoms, creating a highly nitrogen-rich heterocyclic system. The compound's structural representation through the Simplified Molecular Input Line Entry System notation as N#CC1=NC=CC2=C1N=CN2 provides a clear indication of its connectivity and bonding patterns.

The three-dimensional molecular architecture reveals important spatial relationships that influence the compound's chemical reactivity and biological activity. The planar nature of the bicyclic system allows for effective π-electron delocalization across the entire framework, contributing to the compound's stability and electronic properties. The carbonitrile group at the 4-position introduces additional electronic effects through its electron-withdrawing nature, which can significantly influence the compound's reactivity patterns and interaction with biological targets.

Physical property analysis reveals that this compound exhibits a boiling point of 540.9±30.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability. The compound's topological polar surface area of 65.36 square angstroms and calculated logarithm of the partition coefficient value of 0.82958 provide important insights into its potential bioavailability and membrane permeability characteristics. These computational parameters are particularly valuable for understanding the compound's potential as a pharmaceutical agent and its likely behavior in biological systems.

Property Value Units
Molecular Formula C₇H₄N₄ -
Molecular Weight 144.13 g/mol
Boiling Point 540.9±30.0 °C at 760 mmHg
Topological Polar Surface Area 65.36 Ų
LogP 0.82958 -
Hydrogen Bond Acceptors 3 -
Hydrogen Bond Donors 1 -
Rotatable Bonds 0 -

Position in the Imidazopyridine Family

Within the broader imidazopyridine family, this compound occupies a distinctive position as a member of the imidazo[4,5-c]pyridine subfamily. The imidazopyridine class encompasses various structural isomers, including imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, each characterized by different fusion patterns between the imidazole and pyridine rings. The [4,5-c] fusion pattern distinguishes this compound from its structural relatives and imparts unique chemical and biological properties that set it apart from other family members.

The imidazo[4,5-c]pyridine subfamily has gained particular attention in medicinal chemistry due to the diverse biological activities exhibited by its members. Research has demonstrated that compounds within this subfamily can function as gamma-aminobutyric acid receptor agonists, enzyme inhibitors, and therapeutic agents for various disease conditions. The structural framework of this compound shares common features with other bioactive imidazo[4,5-c]pyridine derivatives, including the purine-like bicyclic system that enables interaction with various biological targets.

Comparative analysis with related imidazopyridine compounds reveals that the [4,5-c] fusion pattern provides unique opportunities for functionalization and derivatization. The positioning of nitrogen atoms within the bicyclic framework creates distinct electronic environments that can be exploited for the development of selective biological activities. Research investigations have shown that imidazo[4,5-c]pyridine derivatives can exhibit different pharmacological profiles compared to their [1,2-a] and [4,5-b] counterparts, highlighting the importance of the specific fusion pattern in determining biological activity.

The carbonitrile substitution at the 4-position further distinguishes this compound within the imidazo[4,5-c]pyridine subfamily. This functional group introduces additional chemical reactivity and can serve as a versatile synthetic handle for further structural modifications. The presence of the carbonitrile group also influences the compound's electronic properties and may contribute to its potential as a pharmacophore in drug discovery applications.

Historical Development and Research Evolution

The historical development of this compound research can be traced through the broader evolution of imidazopyridine chemistry, which began with early investigations into heterocyclic compounds resembling naturally occurring purines. The structural similarity between imidazopyridines and purine bases prompted initial biological investigations to assess their potential therapeutic significance, leading to the discovery of their diverse pharmacological activities. Early research focused on understanding the fundamental chemical properties and synthetic accessibility of these heterocyclic systems.

The development of synthetic methodologies for imidazo[4,5-c]pyridine derivatives has evolved significantly over time, with researchers exploring various approaches to construct the bicyclic framework efficiently. Traditional synthetic routes often involved harsh reaction conditions, prolonged reaction times, and the use of toxic reagents, which limited their practical applications. The need for more efficient and environmentally friendly synthetic methods drove the development of catalytic approaches, including the use of zinc triflate as a catalyst for the formation of substituted imidazo[4,5-c]pyridine derivatives.

Modern research efforts have focused on optimizing synthetic conditions and developing novel preparative methods for imidazo[4,5-c]pyridine compounds. Recent investigations have demonstrated the effectiveness of palladium-catalyzed coupling reactions and other advanced synthetic strategies for accessing these heterocyclic systems. The evolution of synthetic methodology has been paralleled by advances in analytical techniques, enabling more detailed characterization of these compounds and better understanding of their structure-activity relationships.

Contemporary research into this compound and related compounds has been driven by their potential applications in pharmaceutical development. Studies have explored their use as antimycobacterial agents against Mycobacterium tuberculosis, with some derivatives showing significant in vitro and in vivo activity. Additionally, research has investigated their potential as toll-like receptor agonists, enzyme inhibitors, and anticancer agents, reflecting the diverse therapeutic applications of this structural class.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of nitrogen-containing heterocycles. The compound exemplifies the principles of heterocyclic design, where the incorporation of multiple nitrogen atoms creates unique electronic environments that can be exploited for various chemical and biological applications. Its bicyclic structure demonstrates the successful fusion of two heterocyclic rings to create a stable yet reactive molecular framework.

From a synthetic chemistry perspective, this compound serves as an important intermediate and building block for the construction of more complex heterocyclic systems. The carbonitrile functional group provides a versatile handle for further chemical transformations, enabling the synthesis of diverse derivatives with potentially enhanced biological activities. This versatility has made the compound valuable for structure-activity relationship studies and lead compound optimization in medicinal chemistry programs.

The compound's contribution to heterocyclic chemistry is further highlighted by its role in advancing our understanding of nitrogen-rich heterocyclic systems. Research into its electronic properties, reactivity patterns, and biological interactions has provided valuable insights that can be applied to the design and development of other heterocyclic compounds. The knowledge gained from studying this compound has contributed to the broader field of heterocyclic chemistry and has informed the development of synthetic strategies for related systems.

The biological significance of this compound within heterocyclic chemistry is exemplified by its potential as a pharmacophore in drug discovery. The compound's structural features, including its purine-like framework and electron-rich nitrogen atoms, enable it to interact with various biological targets through multiple binding modes. This versatility in biological interactions has made it an attractive scaffold for the development of novel therapeutic agents across diverse disease areas.

Properties

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPZHMVRHAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Effect of Solvent and Catalyst Loading on Yield (Representative Data)

Solvent Catalyst (Zinc triflate) Loading Reaction Temperature Yield (%) Notes
Methanol 30 mol% Reflux 85-90 Optimal yield and purity
Water 30 mol% Reflux ~50 Incomplete after 20 hours
Ethanol 30 mol% Reflux 40-50 Mixed product formation
THF 30 mol% Reflux <30 Poor yield, impurities
DMF 30 mol% Reflux <30 Poor yield, impurities

One-Pot Multi-Step Synthesis via SNAr, Reduction, and Cyclization

Recent methodologies have developed one-pot processes combining nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization steps:

  • Starting from 2-chloro-3-nitropyridine derivatives, the reaction with primary amines in a water-isopropanol mixture forms intermediates via SNAr.
  • Subsequent reduction with zinc and acid converts nitro groups to amines.
  • Finally, addition of aldehydes and heating leads to cyclization and aromatization, yielding 3-substituted imidazo[4,5-c]pyridines.
  • This approach benefits from mild conditions, no isolation of intermediates, and excellent yields.
  • The use of polar protic solvents (H2O-IPA) is critical for reaction efficiency compared to aprotic solvents.

Functionalization and Substituent Variation

  • The 6-position of the imidazo[4,5-c]pyridine ring can be functionalized with phenyl or alkyl groups via N-alkylation or Suzuki coupling using boronic acid derivatives.
  • Protection and deprotection strategies (e.g., THP protection of hydroxy groups) are employed to enable selective functional group transformations.
  • The final compounds can be isolated as free bases or pharmaceutically acceptable salts by treatment with various organic or inorganic acids (e.g., HCl, trifluoroacetic acid, maleic acid).
  • Enantiomerically pure derivatives can be obtained by chiral induction methods or chromatographic separation.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cyanation + Reduction CuCN, Pd/C-H2 or SnCl2, Fe reducing agents High selectivity for carbonitrile Multi-step, requires handling of toxic reagents
Zinc triflate-catalyzed condensation 3,4-Diaminopyridine, aldehydes, Zn(OTf)2, MeOH, reflux Simple, green, good yields Requires reflux, catalyst optimization
One-pot SNAr-reduction-cyclization 2-chloro-3-nitropyridine, primary amines, Zn/HCl, aldehydes, H2O-IPA Mild conditions, no intermediate isolation Substrate scope may vary
Functionalization via N-alkylation/Suzuki Alkyl halides, boronic acids, Pd catalysts Enables diverse substitution patterns Additional steps, protection/deprotection needed

Research Findings and Analysis

  • The zinc triflate catalyzed condensation method has been demonstrated to proceed efficiently at reflux in methanol with yields typically exceeding 80%, representing a significant improvement over older methods requiring harsher conditions and toxic reagents.
  • The one-pot SNAr-reduction-cyclization approach offers operational simplicity and versatility, enabling access to a wide range of substituted imidazo[4,5-c]pyridines with excellent yields and functional group tolerance.
  • Cyanation and reduction routes remain valuable for introducing the carbonitrile group at specific positions with high regioselectivity but involve more steps and handling of hazardous materials.
  • The ability to isolate pharmaceutically acceptable salts and enantiomerically pure isomers expands the utility of these compounds in drug development.

This comprehensive overview synthesizes diverse, authoritative sources to provide a detailed understanding of the preparation methods of this compound. The methods vary from classical cyanation-reduction sequences to modern green catalysis and one-pot protocols, each with distinct advantages suited to different synthetic goals.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions within the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-C]pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Cysteine Proteases

1H-Imidazo[4,5-C]pyridine-4-carbonitrile derivatives have been extensively studied for their inhibitory effects on cathepsin S and K. These enzymes play critical roles in diseases such as osteoporosis, atherosclerosis, rheumatoid arthritis, and chronic pain conditions like neuropathic pain. The inhibition of these proteases is crucial for therapeutic strategies aimed at managing these disorders .

  • Mechanism of Action : The compound acts by binding to the active site of cathepsins, preventing substrate access and subsequent proteolytic activity. This leads to reduced inflammation and tissue degradation associated with various diseases.

2. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has shown promising results as a selective inhibitor of cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating key regulatory proteins .
  • Synergistic Effects : When combined with other chemotherapeutic agents like temozolomide, it enhances the efficacy of treatment against specific tumor cell lines .

Synthetic Approaches

The synthesis of this compound involves several methods that optimize yield and purity. Key synthetic pathways include:

  • Cyanation Reactions : Using copper cyanide for selective cyanation of precursors such as 4-amino-2,6-dichloro-3-nitropyridine .
  • Palladium-Catalyzed Coupling : This method facilitates the formation of the imidazo[4,5-C]pyridine core by coupling aryl boronic acids with intermediate compounds .

Case Study 1: Treatment of Osteoporosis

A study demonstrated that derivatives of this compound significantly reduced bone resorption in animal models by inhibiting cathepsin K activity. This suggests a potential therapeutic application for osteoporosis management .

Case Study 2: Inhibition of Tumor Growth

In vitro studies showed that specific derivatives exhibited IC50 values in the low nanomolar range against breast cancer cell lines. The compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cathepsin S inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can modulate various biological pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Findings:

  • This compound Hybrids : Compound 33 (ethoxy-substituted) demonstrated potent CTSS inhibition (IC50 = 25 nM) with high selectivity over cathepsin K (CTSK, IC50 = 8310 nM). Longer alkyl chains or oxygen-free substituents reduced activity, highlighting the critical role of the ethoxy group .
  • Diamine Derivatives : Derivatives like 1-Benzyl-2-butyl-N6-phenyl-1H-imidazo[4,5-C]pyridine-4,6-diamine (19e) and N6,1-Dibenzyl-2-butyl-1H-imidazo[4,5-C]pyridine-4,6-diamine (19f) showed variable TLR7 agonist activity depending on aryl substituents (e.g., methoxy, trifluoromethyl). These compounds, however, lack the nitrile group, resulting in distinct electronic profiles and reduced enzyme-targeting specificity compared to carbonitrile analogs .

Structural Modifications in Fused Ring Systems

Quinoline vs. Pyridine Core:

  • Imidazo[4,5-C]quinoline Derivatives: Compounds like 4-(3-Methyl-2-oxo-8-(pyridin-4-yl)-2,3-dihydro-1H-imidazo[4,5-C]quinolin-1-yl)benzonitrile (16f) incorporate a quinoline ring, expanding the aromatic system. This modification increases molecular weight (MW = 414 g/mol) but complicates synthesis (yield = 5%) . In contrast, the pyridine-based this compound (MW ~241 g/mol) offers simpler synthetic routes and better solubility.

Naphthyridine Hybrids:

  • Epetirimod: A 1H-imidazo[4,5-C][1,5]naphthyridin-4-amine derivative with antiviral and antineoplastic properties.

Table 2: Core Structure Comparison

Compound Core Structure Molecular Weight (g/mol) Key Applications Reference
This compound Pyridine ~241 Enzyme inhibition
16f Quinoline 414 Undisclosed
Epetirimod Naphthyridine 241.30 Antiviral/antineoplastic

Functional Group Impact: Nitrile vs. Amine/Carboxamide

  • Nitrile Group : Enhances electrophilicity and hydrogen-bond acceptor capacity, critical for binding to catalytic cysteine residues in CTSS .
  • Amine Derivatives : 1H-Imidazo[4,5-C]pyridin-4-amine (C7H6N4) exhibits reduced polarity compared to the nitrile analog, limiting its use in aqueous environments .
  • Carboxamide Derivatives: 1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-6-carboxamide (MW = 166.18 g/mol) prioritizes hydrogen-bond donor capacity but lacks the nitrile’s metabolic stability .

Biological Activity

1H-Imidazo[4,5-C]pyridine-4-carbonitrile is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a cyano group at the 4-position. This unique structure contributes to its biological activity by allowing it to interact with various biological targets.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of imidazo[4,5-C]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K) .

Table 1: Antitumor Activity of Imidazo[4,5-C]pyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACDK20.004
Compound BmTOR0.015
Compound CAurora B0.046

2. Anti-inflammatory Properties

Imidazo[4,5-C]pyridine derivatives have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as NF-κB .

Case Study:
A specific derivative demonstrated the ability to reduce inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in treating retinal diseases .

3. Antimicrobial Activity

Recent research has explored the antimicrobial properties of imidazo[4,5-C]pyridine derivatives against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound EB. cereus16 µg/mL

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition: Many derivatives act as potent inhibitors of kinases involved in cell cycle regulation and survival pathways.
  • Receptor Modulation: These compounds can also function as allosteric modulators for various receptors, influencing cellular signaling cascades.
  • Cytotoxic Effects: Certain derivatives exhibit cytotoxicity towards cancer cells by inducing apoptosis through various pathways.

Q & A

Q. What synthetic strategies are commonly used to prepare 1H-Imidazo[4,5-C]pyridine-4-carbonitrile derivatives?

Synthesis typically involves multi-component reactions (MCRs) or sequential substitutions. For example, describes a one-pot MCR using heterocyclic ketene aminals, malononitrile, and aldehydes to yield nitro-substituted derivatives with high purity (85–90% yields). Substituent diversity is achieved by varying reagents (e.g., aromatic aldehydes, amines), as seen in , where aryl/alkyl groups (e.g., benzyl, methoxybenzyl) are introduced at positions 4 and 6. Post-synthesis, products are characterized via NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

SAR studies focus on modifying substituents to optimize target binding and selectivity. highlights compound 33 (ethoxy-substituted), which showed CTSS inhibition (IC50 = 25 nM) but low CTSK activity (IC50 = 8310 nM). Key parameters include:

  • Substituent length/electronic effects : Longer chains (e.g., propoxy) reduce activity, while oxygen-containing groups enhance potency .
  • Positional variations : Modifications at positions 4 (carbonitrile) and 6 (diamine) impact protease selectivity .
    Methodologically, IC50 values are determined via enzymatic assays, while selectivity is validated using counter-targets (e.g., CTSK for CTSS inhibitors) .

Q. What analytical techniques are critical for characterizing these compounds?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzyl in ) and confirms aromatic proton environments .
  • Mass spectrometry (TOF-MS) : Validates molecular weight and fragmentation patterns (e.g., ).
  • IR spectroscopy : Detects functional groups like nitriles (C≡N stretch at ~2190 cm⁻¹) and amines (NH2 stretches at ~3250–3450 cm⁻¹) .

Advanced Research Questions

Q. How can selectivity between closely related cysteine proteases (e.g., CTSS vs. CTSK) be optimized?

Selectivity hinges on steric and electrostatic complementarity. demonstrates that lowering the pKa of basic nitrogen (e.g., via electron-withdrawing substituents) reduces off-target binding to lysosomal proteases like CTSK. Computational docking and molecular dynamics simulations can predict binding poses, while mutagenesis studies identify critical residues (e.g., S2/S3 pockets in CTSS) .

Q. What strategies mitigate tissue accumulation while maintaining target activity?

highlights balancing lipophilicity and solubility. For example, introducing polar groups (e.g., ethoxy) reduces logP, minimizing tissue retention. Pharmacokinetic optimization involves:

  • pKa modulation : Adjusting basic nitrogen pKa to <8.5 reduces lysosomal trapping.
  • In vivo profiling : Measuring plasma/tissue ratios in rodent models ensures systemic exposure without accumulation .

Q. How are molecular docking studies designed for kinase inhibition (e.g., CDK2)?

For kinase targets like CDK2, outlines:

  • Scaffold alignment : Align the imidazo[4,5-c]pyridine core with ATP-binding pockets using PyMOL or Schrödinger.
  • Binding free energy calculations : MM-GBSA or MM-PBSA refine docking scores.
  • Selectivity screens : Test against off-target kinases (e.g., CDK4/6) using biochemical assays (e.g., ADP-Glo™) .

Contradictions & Notes

  • Substituent Effects : While ethoxy groups enhance CTSS activity (), longer chains (e.g., propoxy) reduce potency, suggesting a steric limit .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Imidazo[4,5-C]pyridine-4-carbonitrile
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1H-Imidazo[4,5-C]pyridine-4-carbonitrile

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